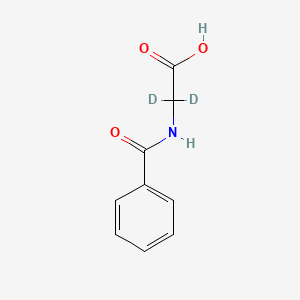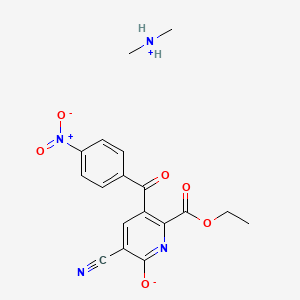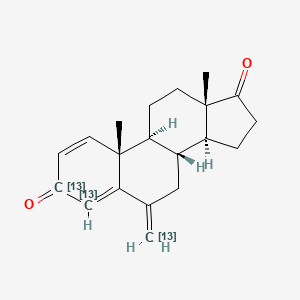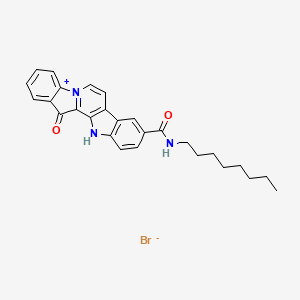
Hippuric acid-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hippuric acid-d2 is a deuterated form of hippuric acid, where two hydrogen atoms are replaced by deuterium. Hippuric acid itself is a carboxylic acid and organic compound found in urine, formed from the combination of benzoic acid and glycine. The deuterated form is often used in scientific research to study metabolic pathways and as an internal standard in mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hippuric acid-d2 involves the acylation of glycine-d2 with benzoyl chloride. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, followed by acidification to form the acid. The reaction conditions are as follows:
Reactants: Glycine-d2 and benzoyl chloride.
Base: Sodium hydroxide.
Solvent: Water or an organic solvent like dichloromethane.
Temperature: Room temperature to slightly elevated temperatures.
Acidification: Hydrochloric acid is used to acidify the reaction mixture.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of glycine-d2 and benzoyl chloride.
Continuous Stirring: Ensuring thorough mixing of reactants.
Controlled Temperature: Maintaining optimal reaction temperatures.
Purification: Using techniques like crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hippuric acid-d2 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form benzoic acid and glycine-d2.
Reduction: Reduction reactions are less common but can yield benzyl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like ammonia or amines in the presence of a catalyst.
Major Products
Oxidation: Benzoic acid and glycine-d2.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Hippuric acid-d2 has numerous applications in scientific research:
Wirkmechanismus
Hippuric acid-d2 exerts its effects through its metabolic conversion in the body. The primary pathway involves the conjugation of benzoic acid with glycine-d2 to form this compound. This process occurs in the liver and kidneys and is facilitated by enzymes such as glycine N-acyltransferase . The compound is then excreted in the urine, making it a useful biomarker for studying metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hippuric Acid: The non-deuterated form, commonly found in urine.
Benzoic Acid: A precursor in the synthesis of hippuric acid.
Glycine: An amino acid involved in the formation of hippuric acid.
Uniqueness
Hippuric acid-d2 is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry as an internal standard. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis .
Eigenschaften
Molekularformel |
C9H9NO3 |
|---|---|
Molekulargewicht |
181.18 g/mol |
IUPAC-Name |
2-benzamido-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i6D2 |
InChI-Schlüssel |
QIAFMBKCNZACKA-NCYHJHSESA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)O)NC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)


![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)

